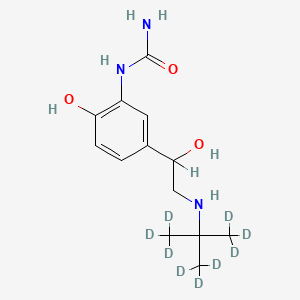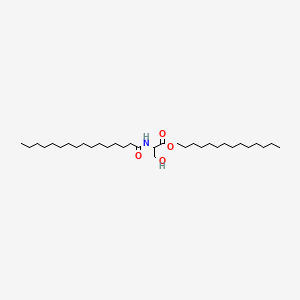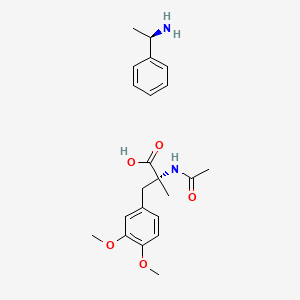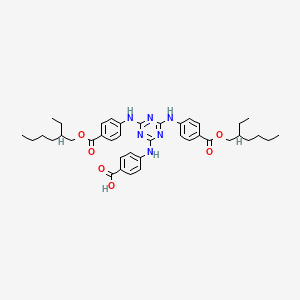
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C5H12CLNO2. It has a molecular weight of 153.61 . The IUPAC name for this compound is (3r,5r)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of “(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” can be represented by the SMILES notation: OC[C@H]1CC@@HCN1.[H]Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” appears as a white solid . It should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
(2R,4R)-4-Hydroxy-2-pyrrolidinemethanol hydrochloride: is used as a reagent in the synthesis of various pharmaceutical compounds . Its hydroxyl and amine functional groups make it a versatile intermediate for constructing complex molecules, particularly those with chiral centers.
Sphingosine Kinase Inhibitors
This compound has been utilized in the synthesis of sphingosine kinase inhibitors . These inhibitors are significant in research due to their role in regulating sphingosine-1-phosphate levels, which are involved in various diseases, including cancer and inflammatory conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)










